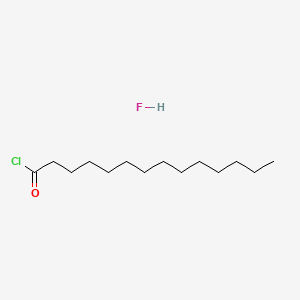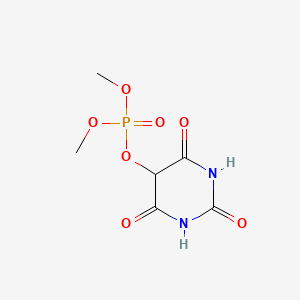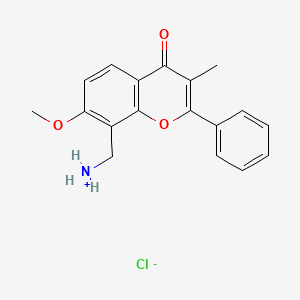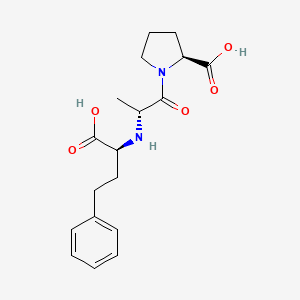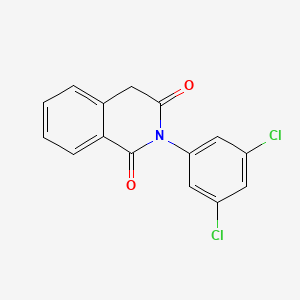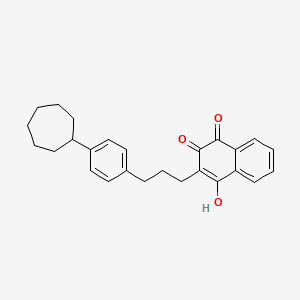
3-(3-(3-Cycloheptylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 113452 involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-(4-cycloheptylphenyl)propyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for NSC 113452 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.
化学反応の分析
Types of Reactions
NSC 113452 undergoes several types of chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form various derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
科学的研究の応用
NSC 113452 has been extensively studied for its antimicrobial properties, particularly against Toxoplasma gondii. In vitro studies have shown that it significantly inhibits the intracellular replication of T. gondii . Additionally, it has been evaluated in murine models of acute toxoplasmosis, where it demonstrated significant protective effects when administered intraperitoneally . The compound has also been studied in combination with other drugs like pyrimethamine and sulfadiazine, showing promising synergistic effects .
作用機序
The mechanism of action of NSC 113452 involves the inhibition of mitochondrial electron transport in Toxoplasma gondii. This disruption leads to a decrease in ATP production, ultimately causing the death of the parasite . The compound targets the mitochondrial respiratory chain, specifically inhibiting the cytochrome bc1 complex .
類似化合物との比較
NSC 113452 is similar to other 2-hydroxy-1,4-naphthoquinones, such as NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone). Both compounds exhibit significant activity against Toxoplasma gondii . NSC 113452 is unique due to its specific alkyl substitution, which may contribute to its distinct pharmacological properties .
List of Similar Compounds
- NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone)
- Atovaquone (another hydroxynaphthoquinone with antiprotozoal activity)
特性
CAS番号 |
17089-14-4 |
|---|---|
分子式 |
C26H28O3 |
分子量 |
388.5 g/mol |
IUPAC名 |
3-[3-(4-cycloheptylphenyl)propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C26H28O3/c27-24-21-11-5-6-12-22(21)25(28)26(29)23(24)13-7-8-18-14-16-20(17-15-18)19-9-3-1-2-4-10-19/h5-6,11-12,14-17,19,27H,1-4,7-10,13H2 |
InChIキー |
AXNYBYBGUREGTC-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


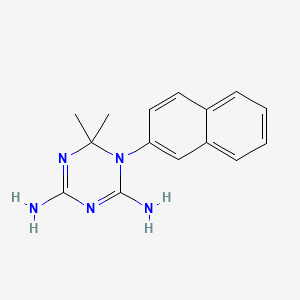
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
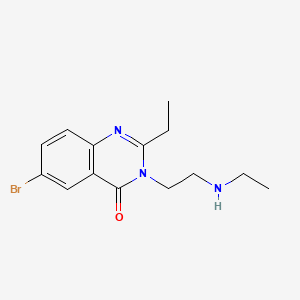
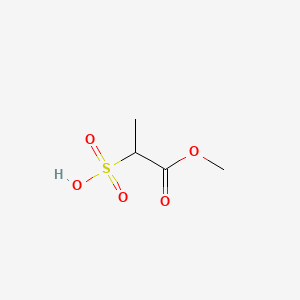
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
